molecular formula C16H26ClNO3 B4141364 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride

2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride

Cat. No. B4141364
M. Wt: 315.83 g/mol
InChI Key: TZYIWYWPXMRQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride, also known as AEBP, is a chemical compound that has been extensively researched for its potential in various scientific fields. This compound has shown promising results in the treatment of certain diseases and has been used in several laboratory experiments.

Mechanism of Action

The mechanism of action of 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride is not fully understood, but it is believed to act through various pathways. 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism. Additionally, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to have various biochemical and physiological effects. In cancer research, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been found to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to reduce myocardial infarction size and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has shown low toxicity and good bioavailability. However, one limitation of using 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride research. One direction is to further investigate its potential in treating cancer, diabetes, and cardiovascular diseases. Another direction is to explore its potential in treating other diseases, such as neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride.
Conclusion
In conclusion, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that has shown promising results in various scientific fields. Its potential in treating cancer, diabetes, and cardiovascular diseases has been extensively researched. 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been found to act through various pathways and has shown low toxicity and good bioavailability. While there are some limitations to using 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments, its potential for future research is vast.

Scientific Research Applications

2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been studied for its potential in treating various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been found to regulate glucose metabolism and insulin sensitivity. In cardiovascular research, 2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to protect against ischemia-reperfusion injury and reduce myocardial infarction size.

properties

IUPAC Name

2-[(3-ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-5-10-20-15-13(11-17-16(3,4)12-18)8-7-9-14(15)19-6-2;/h5,7-9,17-18H,1,6,10-12H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYIWYWPXMRQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC=C)CNC(C)(C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethoxy-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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